molecular formula C12H17NO2 B2382231 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2195809-93-7

5-Methyl-2-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B2382231
CAS No.: 2195809-93-7
M. Wt: 207.273
InChI Key: YBCSURNRDRCWKN-UHFFFAOYSA-N
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Description

5-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group linked to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-methyl-2-hydroxypyridine and 4-chloromethyloxane.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

    Procedure: The 5-methyl-2-hydroxypyridine is reacted with 4-chloromethyloxane in the presence of the base to form the desired product through a nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxane ring, potentially opening it to form a linear ether.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: 5-Methyl-2-carboxypyridine.

    Reduction: Linear ethers derived from the oxane ring.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of new catalytic systems.

    Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting neurological pathways.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industry:

    Electronics: Use in the fabrication of organic electronic devices due to its conductive properties.

Mechanism of Action

The mechanism by which 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxane ring and methoxy group can enhance its binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

    2-Methoxypyridine: Lacks the oxane ring, making it less versatile in certain applications.

    5-Methyl-2-hydroxypyridine: Precursor to the compound, with different reactivity due to the hydroxyl group.

    4-Methoxypyridine: Similar structure but with the methoxy group in a different position, affecting its chemical properties.

Uniqueness: 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine is unique due to the presence of both the oxane ring and the methoxy group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to its simpler analogs.

Properties

IUPAC Name

5-methyl-2-(oxan-4-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10-2-3-12(13-8-10)15-9-11-4-6-14-7-5-11/h2-3,8,11H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCSURNRDRCWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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